

JNJ-40346527: A Technical Guide to its Discovery and Chemical Synthesis

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Compound of Interest		
Compound Name:	Edicotinib	
Cat. No.:	B1671105	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-40346527, also known as **Edicotinib**, is a potent and selective, orally active small molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R) tyrosine kinase.[1] Developed by Janssen Research & Development, this compound has been investigated for its therapeutic potential in a range of indications, including inflammatory diseases and cancer, owing to the central role of the CSF-1R signaling pathway in regulating the survival, proliferation, and differentiation of macrophages. This technical guide provides an in-depth overview of the discovery, chemical synthesis, and biological activity of JNJ-40346527, tailored for professionals in the field of drug development.

Discovery and Rationale

The discovery of JNJ-40346527 was driven by the therapeutic hypothesis that inhibiting the CSF-1R signaling pathway would modulate the activity of macrophages, which are key players in the pathophysiology of various diseases. CSF-1R and its ligands, CSF-1 and IL-34, are crucial for the development and maintenance of most tissue-resident macrophages.[2][3] Dysregulation of this pathway is implicated in inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease, as well as in the tumor microenvironment where tumor-associated macrophages (TAMs) can promote tumor growth and metastasis.[4][5]



JNJ-40346527 was identified as a highly selective inhibitor of CSF-1R, demonstrating potent activity against the kinase domain of the receptor. Its development was aimed at providing a targeted therapy to reduce the number and pro-inflammatory activity of macrophages in diseased tissues.

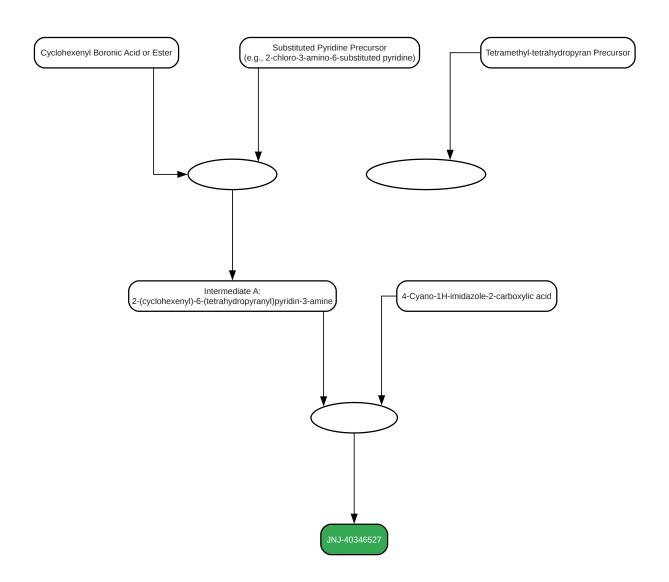
Chemical Synthesis

The chemical synthesis of JNJ-40346527, with the chemical name 4-cyano-N-[2-(4,4-dimethylcyclohex-1-en-1-yl)-6-(2,2,6,6-tetramethyl-tetrahydro-2H-pyran-4-yl)pyridin-3-yl]-1H-imidazole-2-carboxamide, is detailed in patent literature (US 2014/0045789 A1). The synthesis is a multi-step process involving the construction of the substituted pyridine core followed by the amidation with the imidazole carboxamide fragment.

Note: The following is a generalized scheme based on typical synthetic routes for similar compounds and information inferred from the patent. The actual process may have proprietary variations.

Synthetic Scheme Overview





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Caption: Generalized synthetic workflow for JNJ-40346527.



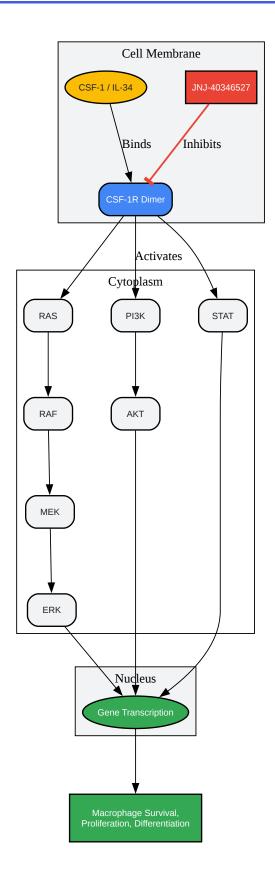
Detailed Experimental Protocols are proprietary and can be found in the specified patent application.

Biological Activity and Mechanism of Action

JNJ-40346527 exerts its biological effects by inhibiting the tyrosine kinase activity of CSF-1R. This prevents the autophosphorylation of the receptor upon ligand binding, thereby blocking downstream signaling cascades.

Signaling Pathway





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Caption: CSF-1R signaling pathway and the inhibitory action of JNJ-40346527.



Quantitative Biological Data

The biological activity of JNJ-40346527 has been characterized in various in vitro and in vivo models.

Table 1: In Vitro Kinase and Cellular Activity

Parameter	Value	Cell Line/System	Reference
CSF-1R IC50	3.2 nM	Kinase Assay	[1]
KIT IC50	20 nM	Kinase Assay	[1]
FLT3 IC50	190 nM	Kinase Assay	[1]
CSF-1R Phosphorylation IC50	18.6 nM	N13 Microglial Cells	[6]
ERK1/2 Phosphorylation IC50	22.5 nM	N13 Microglial Cells	[6]

Table 2: Preclinical Pharmacokinetics in Mice

Parameter	Value	Dosing	Model	Reference
Microglial Proliferation EC50 (Plasma)	196 ng/mL	Oral Gavage	ME7 Prion Mice	[1]
Microglial Proliferation EC50 (Brain)	69 ng/g	Oral Gavage	ME7 Prion Mice	[1]

Table 3: Clinical Pharmacokinetics in Hodgkin Lymphoma Patients (Phase I/II)



Dose	Cmax (ng/mL)	AUC24h (ng·h/mL)	tmax (h)	Reference
150 mg qd	183 ± 65.5	2500 ± 978	2.0 (1.0-4.0)	[5]
300 mg qd	415 ± 180	5860 ± 2900	2.0 (2.0-4.0)	[5]
450 mg qd	563 ± 298	8000 ± 4560	2.0 (2.0-4.0)	[5]
150 mg bid	296 ± 121	4800 ± 2110	2.0 (1.0-4.0)	[5]

Data presented as mean ± SD or median (range).

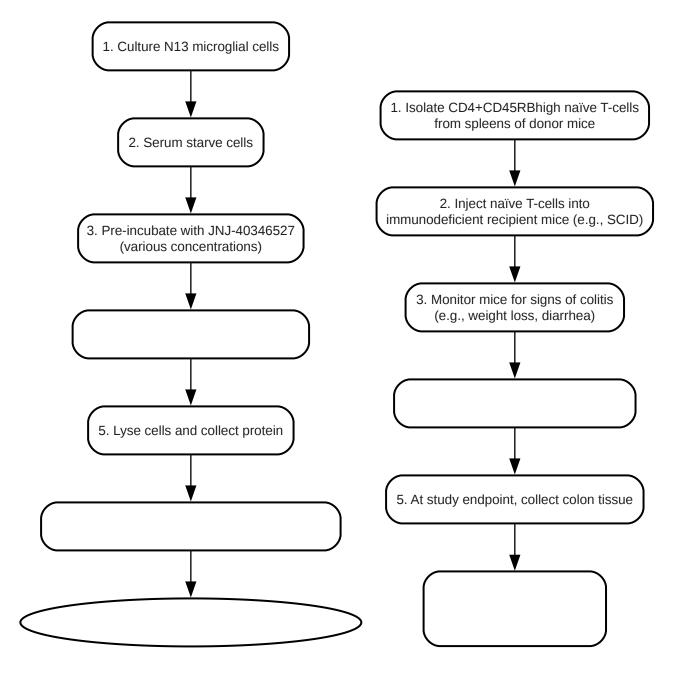
Table 4: Clinical Pharmacokinetics in Rheumatoid Arthritis Patients (Phase IIa)

Parameter	Value (at Week 8)	Dosing	Reference
Mean Cmax	347 ng/mL	100 mg bid	[3]
Median tmax	2 h	100 mg bid	[3]
Mean Cmin	167 ng/mL	100 mg bid	[3]

Key Experimental Protocols CSF-1R Phosphorylation Inhibition Assay

This assay assesses the ability of JNJ-40346527 to inhibit the ligand-induced phosphorylation of CSF-1R in a cellular context.





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References



- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Colony stimulating factor 1 receptor Wikipedia [en.wikipedia.org]
- 4. Insights into CSF-1/CSF-1R signaling: the role of macrophage in radiotherapy PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. T cell transfer model of chronic colitis: concepts, considerations, and tricks of the trade. | Semantic Scholar [semanticscholar.org]
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